molecular formula C26H28N2 B589778 (Z)-Cinnarizine-d8 CAS No. 1185242-27-6

(Z)-Cinnarizine-d8

Cat. No.: B589778
CAS No.: 1185242-27-6
M. Wt: 376.573
InChI Key: DERZBLKQOCDDDZ-HRSZNPPGSA-N
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Description

(Z)-Cinnarizine-d8 is a deuterated stable isotopologue of cinnarizine, serving as a critical internal standard in quantitative bioanalytical method development and validation . Its primary research value lies in ensuring the accuracy and reliability of data during the analysis of the parent drug, cinnarizine, in various biological matrices. By using this deuterated standard, researchers can effectively track and correct for analyte loss throughout complex sample preparation processes, thereby achieving precise pharmacokinetic profiling . Cinnarizine, the active pharmaceutical ingredient (API), is a multi-targeting agent with antihistaminic, calcium channel blocking, and antiserotonergic properties, used in the management of vestibular disorders like vertigo and motion sickness . Its mechanism involves stabilizing vestibular signals by inhibiting calcium ion influx in the inner ear and blocking H1 histamine receptors to alleviate nausea and vomiting . Furthermore, cinnarizine improves blood flow by reducing blood viscosity, enhancing red blood cell deformability, and exhibiting selective anti-vasoconstrictor activity . Research into these complex mechanisms, as well as drug metabolism and stability studies, is significantly advanced by the availability of (Z)-Cinnarizine-d8, which provides essential traceability and quality control during the synthesis and formulation stages of drug development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-HRSZNPPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC=CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849628
Record name 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185242-27-6
Record name 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stereochemical and Isotopic Differentiation: (E)-Cinnarizine vs. (Z)-Cinnarizine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antihistaminic and calcium channel blocking agents, the distinction between (E)-Cinnarizine (the active pharmaceutical ingredient) and its analogs is critical for Quality Control (QC) and pharmacokinetic profiling.

This guide delineates the technical divergence between the therapeutic (E)-isomer and (Z)-Cinnarizine-d8 , a specialized stable-isotope labeled internal standard used specifically for quantifying Impurity B (the Z-isomer). This distinction is not merely academic; it addresses the "photo-instability" of the drug and the rigorous requirements of Isotope Dilution Mass Spectrometry (IDMS) in regulated bioanalysis.

Part 1: Structural and Physicochemical Divergence

The fundamental difference between these two entities lies in their stereochemistry (geometry of the alkene linker) and their isotopic composition (hydrogen vs. deuterium).

Chemical Architecture
  • (E)-Cinnarizine: The active drug.[1][2] The cinnamyl linker exists in the Trans (E) configuration, which is thermodynamically more stable and pharmacologically active.

  • (Z)-Cinnarizine-d8: A synthetic reference standard. It possesses the Cis (Z) configuration—mimicking the geometry of the primary photo-degradant (Impurity B)—and is labeled with 8 deuterium atoms, typically on the piperazine ring.

Comparative Technical Specifications
Feature(E)-Cinnarizine(Z)-Cinnarizine-d8
CAS Registry 298-57-71185242-27-6 (Generic for d8)*
Role Active Pharmaceutical Ingredient (API)Internal Standard (IS) for Impurity B
Stereochemistry Trans (E)Cis (Z)
Formula C₂₆H₂₈N₂C₂₆H₂₀D₈N₂
Molecular Weight 368.51 g/mol ~376.56 g/mol (+8 Da shift)
Pharmacopoeial Status EP Monograph 0816Reference Standard for EP Impurity B
Key Vulnerability Photo-isomerizes to Z-isomerPhoto-isomerizes to E-isomer

> Note on CAS: CAS 1185242-27-6 is often used generically for Cinnarizine-d8.[3] Researchers must verify the specific stereochemistry (E or Z) on the Certificate of Analysis (CoA) from the vendor, as "d8" standards are available in both geometries.

Part 2: The Analytical Imperative (Impurity Profiling)

Why does (Z)-Cinnarizine-d8 exist? It is not a drug candidate; it is a metrological tool .

The Photo-Degradation Pathway

Cinnarizine is highly sensitive to UV light. Upon exposure, the alkene double bond undergoes photo-isomerization from the Trans (E) state to the Cis (Z) state.

  • Impurity B: The European Pharmacopoeia (EP) classifies the Z-isomer as Impurity B .[4][5]

  • Quantification Challenge: To accurately quantify Impurity B in a stability sample, you cannot simply use the E-isomer as a standard because the ionization efficiency and matrix suppression of the Z-isomer may differ.

The Role of (Z)-Cinnarizine-d8

In high-end LC-MS/MS workflows, (Z)-Cinnarizine-d8 is used as the specific Internal Standard for Impurity B. This ensures that the standard tracks the analyte (Impurity B) perfectly through extraction and ionization, correcting for any specific losses associated with the Z-geometry.

IsomerizationPathway cluster_0 Analytical Risk E_Cin (E)-Cinnarizine (Active Drug) Z_Cin (Z)-Cinnarizine (EP Impurity B) E_Cin->Z_Cin UV Light (Photo-isomerization) Z_Cin_d8 (Z)-Cinnarizine-d8 (Internal Standard) Z_Cin->Z_Cin_d8 Quantification via Isotope Dilution

Figure 1: The photo-isomerization pathway of Cinnarizine and the application of the Z-d8 standard for targeted impurity quantification.

Part 3: LC-MS/MS Protocol for Separation

To distinguish these compounds, one must rely on Chromatographic Resolution (for E vs Z) and Mass Spectrometry (for Native vs d8).

Method Parameters

Objective: Separate (E)-Cinnarizine from (Z)-Cinnarizine to prevent "isobaric crosstalk" and use MS to distinguish the d8-IS.

  • Column: C18 Reverse Phase (e.g., Kinetex C18 or Atlantis dC18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate (pH 3.5 - 4.0). Acidic pH is crucial for piperazine protonation.

    • Phase B: Acetonitrile (100%).[6][7][8]

  • Gradient: 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[6][7][8]

Mass Spectrometry (MRM) Transitions

The d8-label is typically located on the piperazine ring. This results in a mass shift in both the precursor and the primary fragment ions.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Rationale
(E)-Cinnarizine 369.2 [M+H]⁺167.1Loss of benzhydryl group; piperazine fragment detected.
(Z)-Cinnarizine-d8 377.2 [M+H]⁺175.1+8 Da shift retained on the piperazine fragment.
Critical Workflow: Preventing In-Situ Isomerization

A common error in analyzing these compounds is inducing isomerization during sample preparation.

  • Amber Glassware: All standard preparations of (E)-Cinnarizine and (Z)-Cinnarizine-d8 must be performed in amber glassware.

  • Cooling: Maintain autosampler temperature at 4°C to reduce thermal isomerization rates.

  • Solvent Choice: Avoid halogenated solvents (like chloroform) if possible, as they can accelerate radical-mediated isomerization under light.

LCMS_Workflow Sample Sample Preparation (Amber Glass, Low Light) LC LC Separation (C18 Column, Acidic pH) Sample->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elute Data_E Peak 1: (E)-Cinnarizine m/z 369 -> 167 MS->Data_E tR ~ 6.5 min Data_Z Peak 2: (Z)-Cinnarizine-d8 m/z 377 -> 175 MS->Data_Z tR ~ 6.8 min (Isotope Effect)

Figure 2: Analytical workflow ensuring separation of geometric isomers and mass-based detection of the deuterated standard.

Part 4: Pharmacological Implications[10][11]

While the focus of this guide is analytical, the biological context drives the requirement for separation.

  • Efficacy: (E)-Cinnarizine is the active calcium channel blocker and H1-antagonist.

  • Toxicity: The (Z)-isomer (Impurity B) has a different binding affinity profile. While not acutely toxic compared to the parent, its presence indicates product degradation, which correlates with reduced efficacy (lower dose of active E-isomer).

  • Regulatory Limits: The EP and ICH Q3B guidelines require strict reporting of Impurity B. The use of (Z)-Cinnarizine-d8 allows for precise quantification at trace levels (0.1% thresholds).

References

  • European Pharmacopoeia (Ph. Eur.). Cinnarizine Monograph 0816: Impurities section (Impurity B).[4] 10th Edition. Strasbourg, France: EDQM.

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 1547484: Cinnarizine.

  • Mandal, P., et al. (2018). "LC-MS/MS method development and validation of an antihistaminic...[2] Cinnarizine in human plasma."[2] Pharmacy & Pharmacology International Journal, 6(6), 475-482.[2]

  • Santa Cruz Biotechnology.(Z)

  • Veeprho Laboratories.Cinnarizine Impurity Standards and Isotope Labeled Compounds.

    • [9]

Sources

(Z)-Cinnarizine-d8 stable isotope labeled reference material

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (Z)-Cinnarizine-d8 Stable Isotope Labeled Reference Material

Part 1: Executive Summary & Strategic Utility

The Precision Imperative in Impurity Profiling In the rigorous landscape of pharmaceutical quality control, (Z)-Cinnarizine-d8 represents a specialized class of Stable Isotope Labeled (SIL) standards designed not for the active pharmaceutical ingredient (API), but for its specific geometric impurity. Cinnarizine, a prominent H1-antihistamine and calcium channel blocker, exists thermodynamically as the (E)-isomer (trans). However, under photo-stress and acidic conditions, it undergoes isomerization to the (Z)-form (cis), classified pharmacopeially as Impurity B (EP/BP standards).

While generic (E)-Cinnarizine-d8 is sufficient for pharmacokinetic (PK) assays of the parent drug, it fails to provide rigorous correction for Impurity B quantification due to chromatographic retention time differences (RT shift). (Z)-Cinnarizine-d8 is the "Gold Standard" Internal Standard (IS) for this specific application, enabling Isotope Dilution Mass Spectrometry (IDMS) to achieve absolute quantification of the impurity with zero matrix bias.

Part 2: Molecular Specifications & Characterization

This reference material is a deuterated analog of Cinnarizine Impurity B, labeled on the piperazine ring to ensure metabolic and chemical stability.

Table 1: Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(Diphenylmethyl)-4-[(2Z)-3-phenyl-2-propen-1-yl]piperazine-2,2,3,3,5,5,6,6-d8
Common Name (Z)-Cinnarizine-d8; cis-Cinnarizine-d8
Parent Impurity Cinnarizine Impurity B (CAS: 750512-44-8)
CAS Number 1185242-27-6 (Generic for d8-isomer mix; specific to Z-form in CoA)
Molecular Formula C₂₆H₂₀D₈N₂
Molecular Weight 376.57 g/mol (vs. 368.51 g/mol for unlabeled)
Isotopic Purity ≥ 98 atom % D
Chemical Purity ≥ 97% (HPLC)
Isomeric Purity ≥ 95% (Z)-isomer (Critical parameter)

Part 3: Synthesis & Stability Mechanisms

The production of (Z)-Cinnarizine-d8 is synthetically demanding due to the thermodynamic preference for the (E)-isomer. The synthesis typically employs a convergent route using pre-labeled piperazine and a stereoselective alkylation or controlled photo-isomerization.

Synthetic Route Visualization

SynthesisPath Figure 1: Convergent Synthesis of (Z)-Cinnarizine-d8 via Nucleophilic Substitution Pip Piperazine-d8 (Isotope Source) Inter Intermediate Complex Pip->Inter Nucleophilic Attack Alkyle (Z)-Cinnamyl Chloride (Stereocenter Source) Alkyle->Inter Alkylation Product (Z)-Cinnarizine-d8 (Target Standard) Inter->Product Base (K2CO3), DMF Purification Prep-HPLC (Isomer Separation) Product->Purification Remove (E)-isomer Purification->Product Pure (Z)-Standard

Stability & Handling Protocol

The (Z)-isomer is photosensitive. Exposure to UV light (or even ambient lab light) induces photo-isomerization back to the more stable (E)-form. This creates a "moving target" for purity.

  • Storage: Amber glass vials, under Argon atmosphere, -20°C.

  • Handling: All sample preparation must occur under monochromatic yellow light (sodium lamp) or in low-light conditions to prevent E/Z scrambling.

  • Solvent Choice: Avoid protic solvents that may catalyze isomerization; Acetonitrile (ACN) is preferred over Methanol for stock solutions.

Part 4: Analytical Application (LC-MS/MS)

The primary utility of (Z)-Cinnarizine-d8 is to serve as a co-eluting internal standard for Impurity B. In Reverse Phase Chromatography (RPC), the (Z)-isomer typically elutes before the (E)-isomer due to a smaller hydrodynamic volume and different interaction with the C18 stationary phase.

Why use (Z)-Cinnarizine-d8 instead of (E)-Cinnarizine-d8?

  • RT Matching: (Z)-Cinnarizine-d8 elutes at the exact retention time as Impurity B.

  • Matrix Compensation: It experiences the exact same ionization suppression/enhancement zone as the impurity.

  • Recovery Correction: Any degradation of the Z-impurity during extraction is mirrored by the Z-standard.

Experimental Protocol: Quantification of Impurity B

Step 1: Stock Solution Preparation

  • Dissolve 1 mg (Z)-Cinnarizine-d8 in 10 mL ACN (100 µg/mL).

  • Critical: Perform in amber glassware.

Step 2: Sample Spiking

  • Prepare API sample (Cinnarizine) at 1 mg/mL.

  • Spike (Z)-Cinnarizine-d8 IS to a final concentration of 50 ng/mL (0.005% level).

Step 3: LC-MS/MS Conditions

ParameterSetting
Column C18, 150 x 2.1 mm, 1.7 µm (e.g., ACQUITY BEH)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 mins
Flow Rate 0.3 mL/min
Detection ESI Positive Mode, MRM

Step 4: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Impurity B (Z-Cinnarizine) 369.2 [M+H]⁺167.125
(Z)-Cinnarizine-d8 (IS) 377.3 [M+H]⁺175.125

Note: The product ion 167.1 corresponds to the benzhydryl cation. For d8 (on piperazine), the fragment retains the d8 label if the fragmentation occurs at the cinnamyl bond, or loses it if the benzhydryl group cleaves. The transition 377.3 -> 175.1 implies the d8 is on the piperazine ring which is retained in the charged fragment or the benzhydryl is labeled. Based on standard commercial synthesis (piperazine-d8), the benzhydryl fragment (167.1) would be unlabeled if the d8 is on the piperazine. Therefore, the correct transition for Piperazine-d8 labeled standard is often 377.3 -> 175.1 (d8-piperazine fragment) or 377.3 -> 167.1 (unlabeled benzhydryl fragment). Verify the specific labeling pattern of your lot.

Analytical Workflow Diagram

Workflow Figure 2: IDMS Workflow for Impurity B Quantification Sample Cinnarizine API Sample (Contains Impurity B) Mix Homogenization (Amber Vial) Sample->Mix IS Spike (Z)-Cinnarizine-d8 IS (Internal Standard) IS->Mix LC LC Separation (Z-isomer elutes ~4.5 min) (E-isomer elutes ~5.2 min) Mix->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Area Impurity B / Area IS) MS->Data

Part 5: References

  • European Directorate for the Quality of Medicines (EDQM). Cinnarizine Monograph 0816. European Pharmacopoeia (Ph. Eur.) 11th Edition.

  • Axios Research. (Z)-Cinnarizine-d8 Product Specification & CoA.

  • ChemicalBook. (Z)-Cinnarizine (Impurity B)[1][2] Chemical Properties and Spectral Data.

  • Santa Cruz Biotechnology. (Z)-Cinnarizine Reference Standard Data Sheet.

  • MedChemExpress. Cinnarizine-d8 (Generic) Technical Data.

  • LGC Standards. Impurity Profiling of Cinnarizine using Deuterated Standards.

Sources

Technical Guide: Deuterated (Z)-Cinnarizine (d8)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, structural synthesis, and bioanalytical application of Deuterated (Z)-Cinnarizine.

Structural Characterization & Bioanalytical Protocol

Executive Summary

Deuterated (Z)-Cinnarizine (specifically the d8 isotopologue) serves as a critical Internal Standard (IS) in the bioanalysis of Cinnarizine and its impurities. While standard Cinnarizine exists as the (E)-isomer (trans), the (Z)-isomer (cis) is a known degradation product and pharmacopeial impurity (EP Impurity B).

Precise quantification of this impurity in biological matrices requires a stable isotope-labeled standard that mirrors the exact physicochemical behavior of the target analyte—including its specific stereochemistry—to correct for matrix effects, extraction efficiency, and ionization suppression in LC-MS/MS workflows.

Chemical Identity & Molecular Formula[1][2][3][4][5][6][7][8][9]

The most commercially relevant and scientifically robust form of deuterated (Z)-Cinnarizine utilizes a perdeuterated piperazine ring . This labeling strategy ensures the deuterium atoms are located in a metabolically stable region, preventing back-exchange during analysis.

PropertySpecification
Analyte Name (Z)-Cinnarizine-d8
IUPAC Name 1-(Diphenylmethyl)-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-2,2,3,3,5,5,6,6-d8
Molecular Formula C₂₆H₂₀D₈N₂
Molecular Weight 376.56 g/mol (Free Base)
Isotopic Purity ≥ 98 atom % D
Chemical Purity ≥ 98% (HPLC)
Stereochemistry Z (Cis) isomer at the cinnamyl double bond
Unlabeled Analog (Z)-Cinnarizine (Impurity B); MW: 368.51 g/mol
Structural Causality
  • Piperazine-d8 Labeling: The choice of labeling the piperazine ring (d8) rather than the phenyl rings (d5 or d10) is deliberate. Phenyl ring deuteration can sometimes lead to "scrambling" under acidic conditions or metabolic hydroxylation. The piperazine core provides a rigid, protected scaffold for the isotopes.

  • Z-Isomerism: The (Z)-configuration is thermodynamically less stable than the (E)-form. Using a (Z)-specific IS is crucial because the two isomers often have different retention times on C18 columns. An (E)-IS would not co-elute perfectly with the (Z)-analyte, failing to correct for momentary ion suppression events at the (Z) elution time.

Synthesis & Production Logic

The synthesis of (Z)-Cinnarizine-d8 requires a convergent approach that preserves the Z-geometry of the cinnamyl linker while incorporating the deuterated piperazine core.

3.1. Retrosynthetic Analysis

The molecule is disassembled into three key synthons:

  • Piperazine-d8 (The isotope source).

  • Benzhydryl Chloride (The lipophilic anchor).

  • (Z)-Cinnamyl Halide (The stereochemical determinant).

3.2. Synthesis Workflow (DOT Visualization)

SynthesisPath cluster_logic Critical Control Point Pip Piperazine-d8 (C4D8N2) Inter 1-Benzhydrylpiperazine-d8 (Intermediate) Pip->Inter SN2 Alkylation (Base, Reflux) Benz Benzhydryl Chloride Benz->Inter ZCin (Z)-Cinnamyl Bromide (Stereospecific) Prod (Z)-Cinnarizine-d8 (Final IS) ZCin->Prod Inter->Prod N-Alkylation (K2CO3, ACN)

Figure 1: Convergent synthesis pathway for (Z)-Cinnarizine-d8. The stereochemistry is determined by the integrity of the (Z)-cinnamyl precursor.

3.3. Technical Protocol for Z-Selectivity

To ensure the final product is the Z-isomer, the (Z)-cinnamyl bromide precursor is typically synthesized via Lindlar hydrogenation of a propargyl alcohol derivative followed by bromination (PBr3). Standard Wittig reactions often yield mixtures favoring the E-isomer, which would require difficult chromatographic purification.

Bioanalytical Application: LC-MS/MS Protocol

This protocol describes the quantification of (Z)-Cinnarizine (Impurity B) in human plasma using (Z)-Cinnarizine-d8 as the Internal Standard.

4.1. Experimental Conditions[1]
ParameterSetting
Instrument Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-S)
Ionization Electrospray Ionization (ESI), Positive Mode
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Isomer Separation Isocratic hold at 45% B required to resolve E/Z isomers if they co-occur.
4.2. Mass Spectrometry Transitions (MRM)

The mass shift of +8 Da is distinct. The fragmentation pattern typically involves the loss of the benzhydryl group or cleavage of the piperazine ring.

  • Analyte ((Z)-Cinnarizine): 369.2 → 167.1 (Benzhydryl cation)

  • Internal Standard ((Z)-Cinnarizine-d8): 377.3 → 167.1 (Benzhydryl cation - Unlabeled) OR 377.3 → 175.1 (If Benzhydryl is labeled - Rare)

    • Note: Since the d8 label is on the piperazine ring, the benzhydryl fragment (167.1) remains unlabeled. A more specific transition retaining the d8-piperazine would be 377.3 → 209.2 (Piperazine-d8 + Cinnamyl fragment).

4.3. Extraction Workflow (Self-Validating)

The following workflow uses Protein Precipitation (PPT) , chosen for its ability to maximize recovery of hydrophobic amines like Cinnarizine.

ExtractionWorkflow Start Plasma Sample (50 µL) IS_Add Add IS Solution ((Z)-Cinnarizine-d8, 10 ng/mL) Start->IS_Add Precip Protein Precipitation Add 200 µL ACN (0.1% FA) IS_Add->Precip Vortex Vortex (2 min) & Centrifuge (15,000 g, 10 min) Precip->Vortex Super Transfer Supernatant Vortex->Super Dilute Dilution 1:1 with Water (Prevents solvent effects) Super->Dilute Inject LC-MS/MS Injection Dilute->Inject

Figure 2: Bioanalytical extraction workflow ensuring matrix matching between analyte and IS.

References
  • European Pharmacopoeia (Ph. Eur.) . Cinnarizine Monograph: Impurity B ((Z)-isomer). 11th Edition.

  • Santa Cruz Biotechnology . (Z)-Cinnarizine-d8 Product Data Sheet (CAS 1185242-27-6).[2] Accessed 2024.

  • Axios Research . (Z)-Cinnarizine-d8 Structural Analysis. Catalogue # AR-C02915.[2]

  • Chaudhari, S. et al. (2010). "Simultaneous determination of Cinnarizine and its impurities by RP-HPLC." Journal of Chromatographic Science.

  • PubChem . Cinnarizine Compound Summary (CID 1547484).[3] National Library of Medicine.

Sources

Technical Guide: Solubility Profiling and Stock Preparation of (Z)-Cinnarizine-d8

[1][2]

Executive Summary & Compound Identity

(Z)-Cinnarizine-d8 is the deuterium-labeled isotopologue of the cis-isomer of Cinnarizine.[1][2] In pharmaceutical analysis, the non-deuterated (Z)-isomer is designated as Impurity B (European Pharmacopoeia).[1][2] The d8-variant serves as a critical Internal Standard (IS) for quantifying this impurity in complex matrices using LC-MS/MS, correcting for matrix effects and extraction variability.[1][2]

Critical Handling Note: Unlike the thermodynamically stable (E)-Cinnarizine (parent drug), the (Z)-isomer is photo-labile and prone to photo-isomerization back to the (E)-form.[1][2] All solubility experiments and stock preparations must be performed under amber light or in amber glassware.[1][2]

Physicochemical Profile
PropertySpecificationTechnical Insight
Chemical Name (Z)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine-d8Deuterium labeling typically occurs on the piperazine or aromatic rings.[1][2][3]
Isomer Designation cis-isomer (Impurity B)Distinct from the active pharmaceutical ingredient (API), which is the trans (E)-isomer.[1][2]
Form Free Base (typically)Note: If supplied as a dihydrochloride salt (2HCl), solubility in organic solvents changes drastically.[1][2]
LogP (Parent) ~5.8 (Highly Lipophilic)Deuteration has negligible effect on lipophilicity but ensures co-elution in RPLC.[1][2]

Solubility Profiling: Methanol vs. Acetonitrile

Solubility data for deuterated standards is rarely published due to the small synthesis scales.[2] The data below synthesizes empirical behavior of the parent (Z)-isomer and the "Like Dissolves Like" principle applicable to the d8-variant.

Comparative Solubility Matrix

(Data based on Free Base form at 25°C)

SolventSolubility RatingEstimated Conc.Recommendation
Dichloromethane (DCM) Freely Soluble>100 mg/mLNot Recommended. Too volatile for accurate quantitative stock prep; incompatible with most LC systems.[1][2]
Methanol (MeOH) Soluble 10–25 mg/mL Primary Choice. Protic nature stabilizes the basic piperazine nitrogen.[2] Best for high-concentration primary stocks.[1][2]
Acetonitrile (ACN) Sparingly Soluble1–5 mg/mLSecondary Choice. Useful for working standards but risky for primary stocks due to lower solubility limits.[1][2]
DMSO Soluble>20 mg/mLRescue Solvent. Use only if the compound fails to dissolve in MeOH.[2] High boiling point makes it difficult to remove.[1][2]
Water Practically Insoluble<0.01 mg/mLAvoid. Requires pH adjustment (acidification) to dissolve, which may degrade the standard.[1][2]
The "Protic Advantage" in Methanol

Cinnarizine is a weak base (pKa ~7.5, 3.0).[1] Methanol, being a protic solvent, can engage in hydrogen bonding with the piperazine nitrogens, enhancing solubility compared to the aprotic Acetonitrile.

  • Recommendation: Prepare the Primary Stock Solution in Methanol (or Methanol-d4 for NMR).

  • Recommendation: Prepare Working Standard Solutions in Acetonitrile (or mobile phase) to match initial LC conditions and improve peak shape.

Experimental Protocol: Low-Volume Stock Preparation

Deuterated standards are expensive and typically supplied in small quantities (1 mg – 10 mg).[1][2] Standard "Shake-Flask" solubility methods are wasteful.[1][2] Use the Gravimetric Micro-Addition Method below.

Reagents & Equipment[1][2][4][5]
  • Analyte: (Z)-Cinnarizine-d8 (Store at -20°C, equilibrate to RT before opening).

  • Solvent: LC-MS Grade Methanol (cooled to 20°C).

  • Vessel: 1.5 mL Amber HPLC Vial (Silanized glass preferred to minimize adsorption).

  • Balance: 5-decimal place analytical balance.

Workflow Diagram (DOT)

The following logic flow ensures complete dissolution while validating the concentration.

StockPrepStartStart: Equilibrate Vial to RTWeighStep 1: Weigh Solid into Amber Vial(Record Mass: m_solid)Start->WeighAddSolventStep 2: Add MeOH to 80% Target Vol(Gravimetric Addition)Weigh->AddSolventSonicateStep 3: Sonicate (5 mins, <25°C)AddSolvent->SonicateCheckVisual Inspection:Clear Solution?Sonicate->CheckSuccessStep 4: Dilute to Volume (QS)& Calculate Exact Conc.Check->SuccessYesFailStep 3b: Add 10% volume DMSOor Acid Modifier (0.1% FA)Check->FailNo (Particulates)VerifyStep 5: LC-MS Purity Check(Confirm no Z->E Isomerization)Success->VerifyFail->Sonicate

Caption: Workflow for the gravimetric preparation of (Z)-Cinnarizine-d8 stock solutions, prioritizing visual validation and isomer stability.

Step-by-Step Methodology
  • Gravimetric Taring: Place an empty, dry amber vial with cap on the balance. Tare.

  • Solid Transfer: Transfer the (Z)-Cinnarizine-d8 into the vial. Record mass (

    
    ) to 0.01 mg precision.
    
  • Solvent Addition (Stepwise):

    • Target Concentration: 1.0 mg/mL (Conservative target).

    • Add Methanol to approximately 80% of the required volume.[2]

    • Example: If ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       mg, target volume is 1.25 mL.[1][2] Add ~1.0 mL MeOH initially.[1][2][3]
      
  • Dissolution Energy: Cap tightly. Sonicate for 3–5 minutes. Ensure the water bath temperature does not exceed 25°C to prevent thermal degradation.[1][2]

  • Visual Confirmation: Invert the vial under a bright light (briefly). The solution must be free of "schlierenc" lines or particulates.[1][2]

  • Final Dilution: Add Methanol to the final target weight/volume.

  • Isomer Purity Check: Inject 1 µL of the stock (diluted 1:100 in Mobile Phase A) onto the LC-MS.

    • Acceptance Criteria: (Z)-isomer peak > 98%. If the (E)-isomer peak (eluting later on C18) exceeds 2%, the standard has degraded/isomerized.[1][2]

Storage and Stability

The d8-label is stable, but the geometry of the molecule is not.[1][2]

  • Photo-Protection: The Z-isomer is thermodynamically unstable compared to the E-isomer.[1][2] Exposure to UV or white light catalyzes the

    
     conversion.[1][2] Always use amber glassware. 
    
  • Deuterium Exchange:

    • Risk: Protic solvents (MeOH) can theoretically facilitate H/D exchange at labile sites (e.g., -OH, -NH).[1][2][4]

    • Mitigation: Cinnarizine lacks acidic protons on the carbon skeleton; the d8 label is usually on the aromatic ring or piperazine carbons (non-exchangeable).[2] Therefore, Methanol is safe for storage.[1][2]

  • Temperature: Store stock solutions at -20°C or lower.

  • Shelf Life:

    • Solid: 2 years (desiccated, -20°C).[1][2]

    • Solution (MeOH): 3 months (-20°C).[1][2]

    • Solution (ACN): 1 month (-20°C) – ACN can polymerize or evaporate through septa more easily than MeOH.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2][5] Eur.) . Cinnarizine Monograph: Impurity B ((Z)-isomer).[1][2][6] 10th Edition.[1][2] Strasbourg, France: EDQM.[1]

  • PubChem . Cinnarizine Compound Summary (CID 1547484).[1][2][3] National Center for Biotechnology Information.[1][2] [Link][1]

  • Resolve Mass . Deuterated Internal Standards for LC-MS: Selection & Handling Guide.[Link]

Methodological & Application

Application Note: Isomer-Specific Quantitation of Cinnarizine using (Z)-Cinnarizine-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and method developers. It addresses the specific use of (Z)-Cinnarizine-d8 , a stable isotope-labeled internal standard (SIL-IS) corresponding to the cis-isomer of Cinnarizine.

Critical Scientific Context: Standard therapeutic Cinnarizine exists as the (E)-isomer (trans) . The (Z)-isomer (cis) is a known photo-degradation product and process impurity (EP Impurity A).

  • If you are quantifying the active drug (E-Cinnarizine): You typically use (E)-Cinnarizine-d8.

  • If you are quantifying the impurity ((Z)-Cinnarizine): You must use (Z)-Cinnarizine-d8 to ensure the Internal Standard (IS) co-elutes exactly with the impurity, compensating for matrix effects at that specific retention time.

This guide focuses on the latter: High-Precision Impurity Profiling and Isomer-Specific Quantitation.

Introduction & Principle

Cinnarizine is an H1-antihistamine and calcium channel blocker.[1] During manufacturing and storage, exposure to UV light can induce a geometric isomerization from the active (E)-form to the thermodynamically less stable (Z)-form. Regulatory guidelines (ICH Q3A/B) require stringent monitoring of such impurities.

Using a generic internal standard (like (E)-Cinnarizine-d8) to quantify the (Z)-impurity is scientifically flawed because the two isomers often separate chromatographically. If the (Z)-isomer elutes in a region of higher ion suppression than the (E)-isomer, using the (E)-IS will lead to underestimation of the impurity.

The Solution: Use (Z)-Cinnarizine-d8 .[2][3][4] This IS shares the exact physicochemical properties and retention time of the target impurity, providing a "self-validating" quantitation system.

Chemical Properties & Handling[1][5][6]

PropertyAnalyte: (Z)-CinnarizineInternal Standard: (Z)-Cinnarizine-d8
CAS Number 841-77-0 (Unlabeled Z-isomer)1185242-27-6 (Labeled)
Molecular Formula C26H28N2C26H20D8N2
Molecular Weight 368.51 g/mol 376.56 g/mol
Geometry cis (Z) at the cinnamyl double bondcis (Z)
pKa ~7.5 and ~2.0 (Piperazine nitrogens)Similar
LogP ~5.8 (Highly Lipophilic)Similar
Solubility Soluble in DMSO, Methanol, AcetonitrileSame
Light Sensitivity EXTREME (Reverts to E or degrades)EXTREME
Critical Handling Protocol (Light Protection)

The (Z)-isomer is photo-labile.

  • Amber Glassware: All stock and working solutions must be prepared in amber glass vials.

  • Yellow Light: Perform all extraction steps under monochromatic yellow light (sodium vapor) or low-UV LED conditions.

  • Temperature: Store stock solutions at -20°C or -80°C to prevent thermal isomerization.

LC-MS/MS Method Development

A. Mass Spectrometry Parameters (ESI+)

Cinnarizine ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The fragmentation is dominated by the cleavage of the benzhydryl-nitrogen bond.

Fragmentation Logic:

  • Precursor: Protonated molecule

    
    .
    
  • Major Fragment: The diphenylmethyl (benzhydryl) cation at m/z 167.1.

  • IS Fragmentation: Depending on the labeling position (usually the piperazine ring or the phenyl rings), the fragment mass may shift.

    • Scenario A (Label on Piperazine): Fragment remains m/z 167.1.

    • Scenario B (Label on Benzhydryl): Fragment shifts to m/z 175.1.

    • Note: Most commercial (Z)-Cinnarizine-d8 is labeled on the piperazine ring to prevent deuterium scrambling.

MRM Transitions Table:

CompoundPolarityPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
(Z)-Cinnarizine ESI +369.2167.13525
(Z)-Cinnarizine-d8 ESI +377.2167.1*3525

*Verify the product ion via a full-scan MS2 experiment on your specific lot of IS.

B. Chromatographic Conditions

Separating the (Z) and (E) isomers is crucial to prove specificity, even if you are only targeting one.

  • Column: C18 with high carbon load or Phenyl-Hexyl phases (for shape selectivity).

    • Recommended: Waters XBridge C18 or Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 3 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • B: Acetonitrile (ACN).[5]

  • Gradient:

    • 0.0 min: 40% B

    • 5.0 min: 90% B (Slow ramp to separate isomers)

    • 6.0 min: 90% B

    • 6.1 min: 40% B

  • Flow Rate: 0.4 mL/min.

  • Retention Logic: The (Z)-isomer (cis) typically elutes before the (E)-isomer (trans) on standard C18 columns due to a more compact hydrodynamic volume and slightly lower interaction with the stationary phase.

Experimental Workflow & Diagrams

Diagram 1: Isomerization & Analysis Logic

This diagram illustrates the relationship between the active drug, the impurity, and the specific role of the (Z)-IS.

G cluster_0 Why use (Z)-IS? Drug Cinnarizine (E-Isomer) Active Pharmaceutical Ingredient Light UV Light / Heat Drug->Light Degradation Impurity (Z)-Cinnarizine Impurity A (Target Analyte) Light->Impurity Isomerization LC LC Separation (Z elutes before E) Impurity->LC IS_Z (Z)-Cinnarizine-d8 Internal Standard IS_Z->LC Spiked into Sample MS MS/MS Detection (MRM Mode) LC->MS Quant Precise Quantitation of Z-Impurity MS->Quant Ratio (Analyte/IS) Explanation Co-elution ensures IS experiences identical matrix suppression as the Impurity.

Caption: Workflow demonstrating the formation of the Z-impurity and the necessity of the matching Z-internal standard for accurate LC-MS/MS quantitation.

Sample Preparation Protocol (Plasma/Serum)

Given Cinnarizine's high lipophilicity (LogP ~5.8), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness and recovery.

Reagents:

  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v).

  • Buffer: 0.1 M Ammonium Carbonate (pH 9.0) – Alkaline pH ensures the basic piperazine is uncharged for extraction.

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL of plasma into an amber microcentrifuge tube.

  • IS Spike: Add 10 µL of (Z)-Cinnarizine-d8 working solution (e.g., 100 ng/mL in MeOH). Vortex gently.

  • Basification: Add 100 µL of 0.1 M Ammonium Carbonate buffer. Vortex for 30 sec.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (90:10).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a fresh amber glass vial.

  • Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 ACN:Water).

  • Inject: Inject 5-10 µL into the LC-MS/MS.

Validation Criteria (Self-Validating System)

To ensure the method is robust, verify the following parameters specifically regarding the isomer:

  • Selectivity (Isomeric Resolution):

    • Inject a mixture of (E)-Cinnarizine and (Z)-Cinnarizine.

    • Requirement: Baseline resolution (Resolution > 1.5) is preferred. If they co-elute, the MS cannot distinguish them (same mass), and the method fails to be specific for the impurity.

  • IS Co-elution:

    • The (Z)-Cinnarizine-d8 must elute at the exact same retention time as the (Z)-Cinnarizine analyte.

    • Note: Deuterium isotope effects can sometimes cause a slight shift (usually slightly earlier). A shift of < 0.05 min is acceptable.

  • Matrix Factor:

    • Calculate the Matrix Factor (MF) for both the Analyte and the IS.

    • IS-Normalized MF:

      
       should be close to 1.0 (0.95 - 1.05). This proves the IS is correcting for ion suppression effectively.
      

References

  • European Pharmacopoeia (Ph.[6] Eur.) . Cinnarizine Monograph: Impurity A (Z-isomer).

  • MedChemExpress . Cinnarizine-d8 Product Information. Retrieved from

  • Santa Cruz Biotechnology . (Z)-Cinnarizine-d8 Product Data. Retrieved from

  • Puram, S. R., et al. (2017) . "Rapid, Sensitive Method for the Determination of Cinnarizine in Plasma by LC-MS/MS". International Journal of Pharmaceutical Sciences and Research. Retrieved from

  • Vele, V. T., et al. (2022) . "Determination and Quantification of 1-Benzhydryl-4-Nitrosopiperazine in Cinnarizine by LC-MS/MS". European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from

Sources

Application Note: Bioanalytical Method Development for Cinnarizine and its Z-Isomer Impurity (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cinnarizine in biological matrices.[1][2] A critical quality attribute (CQA) of this method is the chromatographic resolution of the active pharmaceutical ingredient (API), the E-isomer (Trans), from its geometric isomer and degradation product, the Z-isomer (Cis; EP Impurity B).

The Z-isomer is formed primarily via photo-degradation and synthetic pathways. Because geometric isomers often exhibit distinct pharmacokinetic (PK) and toxicological profiles, regulatory bodies (FDA, EMA) require bioanalytical methods to demonstrate selectivity against such impurities. This protocol utilizes a specific C18 stationary phase chemistry combined with pH-controlled mobile phases to achieve a resolution (


) > 1.5, ensuring data integrity for regulated bioanalysis.

Scientific Background & Mechanistic Strategy

The Isomer Challenge

Cinnarizine (1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine) contains an olefinic double bond.

  • E-Isomer (Active): Thermodynamically stable.

  • Z-Isomer (Impurity B): Less stable, formed upon exposure to UV/Visible light (photo-isomerization).[3]

Bioanalytical Implication: Standard C18 columns often co-elute geometric isomers because their hydrophobicity is similar. Co-elution leads to "isobaric interference" in MS/MS because both isomers share the same molecular weight (


 Da) and often the same fragmentation pattern (


). Separation must be chromatographic; mass spectrometry alone cannot distinguish them.
Method Development Strategy
  • Stationary Phase Selection: A high-carbon load, fully end-capped C18 column is selected to maximize hydrophobic interaction. The "shape selectivity" of the stationary phase is crucial for distinguishing the planar E-isomer from the bent Z-isomer.

  • pH Control: Cinnarizine is a weak base (piperazine nitrogens). A mobile phase pH of ~4.5 (Ammonium Acetate) ensures the molecule is ionized for MS sensitivity (

    
    ) while maintaining sufficient retention on the column to allow isomer separation.
    
  • Photo-Stabilization: The entire workflow, from sample collection to autosampler loading, must occur under monochromatic (yellow) light or using amber glassware to prevent ex vivo conversion of E to Z, which would bias accuracy.

Experimental Protocol

Chemicals and Reagents[4][5]
  • Analytes: Cinnarizine (E-isomer), Cinnarizine Z-isomer (Impurity B Reference Standard).

  • Internal Standard (IS): Cinnarizine-D8 or Clocinizine.

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate, Formic Acid.

Liquid Chromatography Conditions

The separation relies on an isocratic hold or shallow gradient to maximize interaction time during the critical elution window.

ParameterCondition
System UHPLC System (e.g., Agilent 1290 / Waters UPLC)
Column Hypersil GOLD C18 or Inertsil ODS-3V (100 x 2.1 mm, 3 µm)
Column Temp 35°C (Temperature control is vital for isomer reproducibility)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Formic Acid)
Mobile Phase B Acetonitrile:Methanol (50:50 v/v)
Flow Rate 0.4 mL/min
Elution Mode Isocratic (Preferred for robust isomer separation)
Ratio (A:B) 20:80 (Adjust based on column age; target k' > 2)
Run Time 6.0 minutes
Mass Spectrometry Conditions (ESI+)

Operated in Multiple Reaction Monitoring (MRM) mode.

ParameterSetting
Ion Source Electrospray Ionization (ESI) Positive
Spray Voltage 4500 V
Source Temp 500°C
Curtain Gas 30 psi
MRM (Cinnarizine) 369.2

167.2
(Quantifier); 369.2

117.1 (Qualifier)
MRM (IS) 377.2

167.2
(for D8-Cinnarizine)

> Note: The Z-isomer will trigger the same MRM transition (369.2


 167.2). Identification is based solely on Retention Time (RT).
Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to remove phospholipids that cause matrix effects and to ensure a cleaner baseline for trace impurity detection.

CRITICAL: Perform all steps under yellow light or in amber tubes.

  • Aliquot: Transfer 200 µL of plasma sample into a 2 mL amber polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution; vortex gently (5 sec).

  • Buffer: Add 200 µL of 0.1 M Ammonium Acetate (pH 9.0) to basify the sample (suppresses ionization of the drug, driving it into the organic layer).

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

    • Alternative: Hexane:Ethyl Acetate (80:20).

  • Agitation: Shake on a reciprocating shaker for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (20:80 Buffer:Organic). Vortex well.

  • Injection: Transfer to autosampler vials (amber glass).

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to optimize the separation of the geometric isomers.

MethodDevelopment Start Start: Cinnarizine Method Dev ColSelect Step 1: Column Selection (High Carbon Load C18) Start->ColSelect MobilePhase Step 2: Mobile Phase pH (Target pH 4.5 for Amine) ColSelect->MobilePhase CheckRes Check Resolution (Rs) E-isomer vs Z-isomer MobilePhase->CheckRes GoodRes Rs > 1.5 (Baseline Separation) CheckRes->GoodRes Yes BadRes Rs < 1.5 (Co-elution) CheckRes->BadRes No Final Final Method Validation (FDA M10) GoodRes->Final Opt1 Action: Decrease Organic % (Increase k') BadRes->Opt1 Opt2 Action: Change Modifier (MeOH -> ACN or Mix) Opt1->Opt2 Opt3 Action: Lower Temp (Enhance Shape Selectivity) Opt2->Opt3 Opt3->CheckRes Re-inject

Caption: Decision tree for optimizing chromatographic resolution between Cinnarizine E and Z isomers.

Validation Framework (FDA/ICH M10)

To ensure the method is reliable, the following validation parameters must be executed.

System Suitability Test (SST)

Before any analytical run, inject a "Resolution Mixture" containing both E-Cinnarizine and Z-Cinnarizine (Impurity B).

  • Acceptance Criteria: Resolution (

    
    ) between E and Z peaks must be 
    
    
    
    .
  • Tailing Factor:

    
     (Crucial for piperazine compounds).
    
Specificity & Selectivity

Analyze 6 lots of blank plasma.

  • Requirement: No interfering peaks at the retention time of Cinnarizine or Internal Standard.

  • Isomer Cross-talk: Inject a high concentration of pure E-isomer. Verify no peak appears at the Z-isomer retention time (confirms no on-column degradation).

Photo-Stability (Stress Testing)

This is the most critical validation step for this specific analyte.

  • Prepare QC samples (Low and High).

  • Expose Set A to ambient laboratory light for 4 hours.

  • Keep Set B in total darkness (amber tubes/foil).

  • Analyze both.[4][5]

  • Acceptance: The % deviation between Set A and Set B must be

    
    . If Set A shows significant Z-isomer formation, strict light-protection protocols must be written into the SOP.
    

Bioanalytical Workflow Visualization

Workflow Sample Plasma Sample (K2EDTA) LightControl CRITICAL CONTROL: Amber Glass / Yellow Light Sample->LightControl LLE LLE Extraction (MTBE + pH 9 Buffer) LightControl->LLE LC UHPLC Separation (C18, Isocratic) LLE->LC MS MS/MS Detection (m/z 369.2 -> 167.2) LC->MS Data Data Analysis (E vs Z Integration) MS->Data

Caption: End-to-end bioanalytical workflow emphasizing the critical light-protection control point.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction of basic piperazine nitrogens with residual silanols on the column.Increase buffer ionic strength (10mM

20mM) or ensure column is "End-capped" (e.g., use HSS T3 or Gold series).
E/Z Co-elution Insufficient hydrophobic selectivity.Switch from Acetonitrile to Methanol (protic solvent often improves isomer separation). Lower column temperature to 25°C.
Z-isomer Artifacts On-column degradation or sample prep degradation.Ensure autosampler is dark/cooled (4°C). Verify solvents are peroxide-free (use fresh HPLC grade).
Low Recovery Sample pH during extraction is too low.Ensure the plasma is buffered to pH 9.0-10.0 before adding MTBE to ensure Cinnarizine is uncharged (neutral).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6][7][8][9] Link

  • European Pharmacopoeia (Ph.[10][6] Eur.). Cinnarizine Monograph 0816. (Defines Impurity B as the Z-isomer). Link

  • Puram, S., et al. (2017). "Rapid, Sensitive Method for the Determination of Cinnarizine in Plasma by LC-MS/MS." International Journal of Pharmaceutical Sciences and Research. (Describes C18/Ammonium Acetate conditions). Link

  • Mandal, P., et al. (2018).[1] "LC-MS/MS method development and validation of... Cinnarizine in human plasma."[1][2][10][11][12][13] Pharmacy & Pharmacology International Journal.[1] Link

  • PubChem. Cinnarizine Compound Summary. National Center for Biotechnology Information. Link

Sources

Application Note: High-Recovery Solid-Phase Extraction of Deuterated Cinnarizine from Human Plasma Prior to LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly selective solid-phase extraction (SPE) protocol for the quantification of deuterated Cinnarizine (e.g., Cinnarizine-d8) from human plasma. Cinnarizine is a widely used antihistamine and calcium channel blocker, and its deuterated analogue serves as an ideal internal standard (IS) for pharmacokinetic studies.[1][2] The use of a stable isotope-labeled internal standard is critical for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of bioanalytical data.[3][4][5] This protocol employs a mixed-mode cation exchange SPE strategy, which leverages both reversed-phase and ion-exchange retention mechanisms to achieve exceptional cleanup, minimize matrix effects, and deliver high, reproducible recoveries suitable for sensitive LC-MS/MS analysis.[6][7] All procedures are designed to align with the principles outlined in regulatory guidances such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[8][9]

Introduction: The Rationale for a Specialized SPE Protocol

Cinnarizine is a basic, lipophilic compound used to manage vestibular disorders and motion sickness.[1] Accurate measurement of its concentration in biological matrices like plasma is essential for pharmacokinetic and bioequivalence studies.[10][11] The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers unparalleled sensitivity and selectivity.[8]

To ensure data integrity, an internal standard that closely mimics the analyte's behavior throughout the entire analytical process is required.[4][12] Deuterated Cinnarizine is the ideal choice, as its physicochemical properties are nearly identical to the parent drug, ensuring it co-extracts and co-elutes, thus effectively normalizing for any sample loss or ionization variability in the mass spectrometer.[3][13]

The primary challenge in plasma analysis is the removal of endogenous interferences (e.g., phospholipids, proteins, salts) that can suppress or enhance the analyte signal during ionization, a phenomenon known as the "matrix effect".[5] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses this by isolating and concentrating the analyte of interest.[14][15] This note details a mixed-mode SPE protocol specifically optimized for the basic nature and high hydrophobicity of Cinnarizine.

Foundational Principles: Designing the Extraction Strategy

The development of an effective SPE method is predicated on the physicochemical properties of the analyte.

Table 1: Key Physicochemical Properties of Cinnarizine

Property Value Implication for SPE Method Design
Molecular Weight 368.52 g/mol ---
pKa 7.4 Cinnarizine is a weak base. At a pH < 7.4, it will be protonated (positively charged), enabling strong retention on a cation exchange sorbent.[1]
logP (AlogP) 5.11 - 5.8 Indicates high hydrophobicity, allowing for strong retention on a reversed-phase (e.g., C8 or C18) sorbent.[2][16][17]

| Class | BCS Class II | Poor aqueous solubility and high permeability.[17] |

Given these properties, a mixed-mode solid-phase extraction (SPE) approach is superior to a single-mechanism method (like reversed-phase alone).[6][18] Mixed-mode sorbents combine two retention mechanisms—in this case, non-polar (reversed-phase) and strong cation exchange—onto a single solid support.[7][19] This dual retention allows for a more rigorous and selective wash procedure, leading to exceptionally clean extracts.[6][20]

The Mechanism of Mixed-Mode Cation Exchange (MCX) SPE

The chosen strategy relies on a sorbent containing both hydrophobic chains (e.g., C8) and strong cation exchange functional groups (e.g., sulfonic acid). The extraction proceeds via a "catch-and-release" mechanism governed by pH and solvent polarity.

cluster_0 SPE Sorbent Surface cluster_1 Step 2: Load (Acidic pH) cluster_2 Step 3: Wash (Acidic/Organic) cluster_3 Step 4: Elute (Basic/Organic) sorbent Hydrophobic (C8) & Cation Exchange (-SO3-) Groups load Cinnarizine-H+ (Charged, Non-polar) Retained by Dual Mechanism load->sorbent Ionic & Hydrophobic Interaction wash Cinnarizine-H+ (Charged, Non-polar) Remains Tightly Bound interferences_load Acidic/Neutral Interferences (Uncharged) Pass Through or Weakly Retained wash->sorbent Ionic Bond Prevails elute Cinnarizine (Neutral, Non-polar) Eluted interferences_wash Weakly Bound Interferences Washed Away elute_mechanism Ionic bond is neutralized. Analyte released from sorbent.

Caption: Mechanism of Cinnarizine retention and elution on a mixed-mode sorbent.

Detailed Application Protocol

This protocol is optimized for a 100 µL plasma sample using a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg / 1 mL format).

Materials and Reagents
  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., polymeric sorbent with C8 and benzenesulfonic acid groups).

  • Reagents:

    • Methanol (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • Formic Acid or Acetic Acid

    • Ammonium Hydroxide

    • Human Plasma (K2-EDTA)

  • Internal Standard (IS): Cinnarizine-d8 stock solution.

  • Equipment:

    • SPE Vacuum Manifold

    • Nitrogen Evaporator

    • Vortex Mixer

    • Calibrated Pipettes

Solution Preparation
  • Pre-treatment Solution: 2% Formic Acid in Water (v/v)

  • Wash Solution: 1 M Acetic Acid

  • Elution Solution: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh daily.

Step-by-Step SPE Workflow

The following table details the complete, step-by-step protocol for extracting deuterated Cinnarizine from plasma.

Table 2: Detailed Solid-Phase Extraction Protocol

Step Action Reagent / Solvent Volume Flow Rate Causality and Purpose
1 Sample Pre-treatment 2% Formic Acid (aq) 200 µL N/A Spike 100 µL plasma with IS, add acid solution, and vortex. This lyses cells, precipitates proteins, and ensures Cinnarizine (pKa 7.4) is fully protonated (positively charged) for strong ionic retention.[6][21]
2 Condition Methanol 1 mL 1-2 mL/min Wets the polymeric sorbent and activates the hydrophobic functional groups.[15]
3 Equilibrate Deionized Water 1 mL 1-2 mL/min Removes the organic conditioning solvent and prepares the sorbent for the aqueous sample matrix.[15]
4 Load Pre-treated Plasma Sample ~300 µL 1 mL/min The protonated Cinnarizine is retained by both strong cation exchange and hydrophobic interactions. Many endogenous interferences are not retained and pass through to waste.[6][7]
5 Wash 1 1 M Acetic Acid 1 mL 1-2 mL/min Removes neutral and acidic interferences. The acidic condition ensures the basic analyte remains charged and strongly bound to the cation exchange sites.[6]
6 Wash 2 Methanol 1 mL 1-2 mL/min Removes more hydrophobic, weakly-bound interferences (e.g., phospholipids) that were retained by the reversed-phase mechanism alone. The analyte remains bound by the strong ionic interaction.[6]
7 Elute 5% NH4OH in Methanol 1 mL 1 mL/min The basic elution solvent (pH > 10) neutralizes the charge on the Cinnarizine molecule, breaking the ionic bond with the sorbent. The organic solvent then disrupts the weaker hydrophobic interaction, allowing for complete elution of the clean analyte.[6][20]

| 8 | Post-Elution | N/A | N/A | N/A | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis. This step concentrates the sample, improving analytical sensitivity.[22] |

SPE_Workflow cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Preparation plasma 100 µL Plasma is_spike Spike with Cinnarizine-d8 IS plasma->is_spike acidify Add 200 µL 2% Formic Acid (Protonate Analyte) is_spike->acidify condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash1 4. Wash 1 (1M Acetic Acid) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Complete workflow from plasma sample to LC-MS/MS analysis.

Expected Results and Method Validation Considerations

Following this protocol should yield high analyte recovery (>90%) with excellent precision (relative standard deviation <5%).[6] The resulting extract will be significantly cleaner than those from simpler methods like protein precipitation or liquid-liquid extraction, leading to a dramatic reduction in matrix effects and improved assay robustness.[7][10]

When validating this method according to regulatory guidelines, the following parameters are critical:[8][9][23]

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma versus a neat solution. The deuterated IS should effectively track and correct for any residual matrix effects.[5]

  • Recovery: Extraction recovery should be consistent and reproducible across the calibration range.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy must be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).[24][25]

  • Stability: Analyte stability should be confirmed under various conditions (bench-top, freeze-thaw, long-term storage).[26]

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the solid-phase extraction of deuterated Cinnarizine from human plasma. By employing a mixed-mode cation exchange mechanism, this method offers superior selectivity and cleanup compared to single-mode SPE. The detailed, step-by-step workflow, supported by the causal explanation for each step, provides researchers and drug development professionals with a reliable and robust tool for accurate bioanalysis, ensuring high-quality data for pharmacokinetic assessments and regulatory submissions.

References

  • Deuterated internal standards and bioanalysis. (2008). AptoChem. Retrieved February 21, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. Retrieved February 21, 2026, from [Link]

  • What is Solid-Phase Extraction? (n.d.). Phenomenex. Retrieved February 21, 2026, from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. Retrieved February 21, 2026, from [Link]

  • Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. (n.d.). Biotage. Retrieved February 21, 2026, from [Link]

  • Concept and Basic Principles of Solid Phase Extraction. (2026). Hawach Scientific. Retrieved February 21, 2026, from [Link]

  • The Value of Deuterated Internal Standards. (2017). KCAS Bio. Retrieved February 21, 2026, from [Link]

  • de Boer, T., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. Retrieved February 21, 2026, from [Link]

  • General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns. (n.d.). Biotage. Retrieved February 21, 2026, from [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved February 21, 2026, from [Link]

  • Puram, S. R., Batheja, R., & Vivekanand, P. A. (2017). RAPID, SENSITIVE METHOD FOR THE DETERMINATION OF CINNARIZINE IN PLASMA BY LC-MS/MS AND IT'S APPLICATION TO PHARMACOKINETIC STUDY. International Journal of Pharmaceutical Sciences and Research, 8(12), 5264-5269. Retrieved February 21, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved February 21, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. (n.d.). LCGC. Retrieved February 21, 2026, from [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies. Retrieved February 21, 2026, from [Link]

  • The Fundamentals of Solid Phase Extraction (SPE). (2021). Restek. Retrieved February 21, 2026, from [Link]

  • Mandal, B., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing drug Cinnarizine in human plasma. MOJ Bioequivalence & Bioavailability, 5(6), 332-339. Retrieved February 21, 2026, from [Link]

  • Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC-MS and LCMS analysis. (n.d.). Shimadzu. Retrieved February 21, 2026, from [Link]

  • Puram, S. R., et al. (2017). RAPID, SENSITIVE METHOD FOR THE DETERMINATION OF CINNARIZINE IN PLASMA BY LC-MS/MS AND IT'S APPLICATION TO PHARMACOKINETIC STUDY. International Journal of Pharmaceutical Sciences and Research, 8(12), 5264-5269. Retrieved February 21, 2026, from [Link]

  • Nowacka-Krukowska, H., et al. (2007). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica, 64(5), 407-411. Retrieved February 21, 2026, from [Link]

  • Nowacka-Krukowska, H., Rakowska, M., Neubart, K., & Kobylińska, M. (2007). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica, 64(5), 407–411. Retrieved February 21, 2026, from [Link]

  • RP-HPLC-Based Bioanalytical Approach for Simultaneous Quantitation of Cinnarizine and Domperidone in Rat Plasma. (2023). Molecules, 28(5), 2154. Retrieved February 21, 2026, from [Link]

  • Cinnarizine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 21, 2026, from [Link]

  • Cinnarizine (CHEMBL43064). (n.d.). ChEMBL. Retrieved February 21, 2026, from [Link]

  • Solubility and Caloric Properties of Cinnarizine. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Cinnarizine. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Puttemans, M. L., et al. (1984). Determination of Cinnarizine in Whole Blood and Plasma by Reversed Phase HFLC and its Application to a Pharmacokinetic Study. Journal of Liquid Chromatography, 7(11), 2237-2251. Retrieved February 21, 2026, from [Link]

  • Cinnarizine (CID 1547484). (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. Retrieved February 21, 2026, from [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. Retrieved February 21, 2026, from [Link]

  • The New RP-HPLC Method for Simultaneous Quantification of Cinnarizine, its Five Specified Impurities, Two Degradation Products with Two Antioxidants and Confirmation of all by HPLC-ESI-MS in Different Pharmaceutical Drug Formulations. (2022). Analytical Chemistry Letters, 12(3), 398-417. Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low recovery of (Z)-Cinnarizine-d8 in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to troubleshoot the specific issue of low recovery for (Z)-Cinnarizine-d8 in plasma, a problem often rooted in stereochemical instability and extreme lipophilicity rather than simple extraction failure.

Topic: Troubleshooting Low Recovery of (Z)-Cinnarizine-d8 in Plasma Ticket Priority: High (Internal Standard Failure) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Z" Factor

If you are observing low recovery of (Z)-Cinnarizine-d8 , you are likely fighting two distinct physical phenomena simultaneously: Photo-isomerization and Non-Specific Binding (NSB) .

Cinnarizine is a lipophilic weak base (LogP ~5.8, pKa ~7.5). However, the specific mention of the (Z)-isomer (cis-isomer) adds a critical layer of complexity. The (Z)-isomer is thermodynamically less stable than the (E)-isomer (trans). Under standard laboratory lighting or incorrect pH conditions, (Z)-Cinnarizine-d8 will spontaneously convert to (E)-Cinnarizine-d8.

The Symptom: You interpret this conversion as "low recovery" because the mass spectrometer monitors a specific retention time or transition for the (Z) form, while the molecule has physically mutated into the (E) form, which likely elutes at a different time.

Section 1: Triage & Diagnostics (Start Here)

Before modifying your extraction protocol, verify if the molecule is disappearing or simply changing shape.

Diagnostic Q&A

Q1: Are you working under white light?

  • The Issue: Cinnarizine derivatives contain a cinnamyl group susceptible to rapid photo-isomerization (Z

    
     E) under UV/VIS light.
    
  • The Fix: All sample preparation must occur under monochromatic yellow light (sodium vapor) or in amber glassware. Wrap clear tubes in aluminum foil immediately.

Q2: Which plasticware are you using?

  • The Issue: With a LogP of ~5.8, Cinnarizine is extremely hydrophobic. It will adsorb (stick) to standard polypropylene (PP) tubes, especially in aqueous phases (plasma/urine) or low-protein buffers.

  • The Fix: Use Silanized Glass or Low-Bind Polypropylene tubes. Never prepare stock solutions in 100% aqueous buffers; maintain at least 30-50% organic solvent (MeOH/ACN) in stock vials.

Q3: Is your Internal Standard (IS) matched to your Analyte?

  • Critical Check: If you are quantifying the pharmaceutical drug Cinnarizine (which is typically the E-isomer ), but using (Z)-Cinnarizine-d8 as an IS, your method is flawed. The (Z)-IS will degrade/isomerize faster than your (E)-analyte, leading to variable response ratios.

    • Rule: Analyte and IS must possess the same stereochemistry.

Section 2: Isomerization & Stability Mechanics

The following diagram illustrates the primary failure mode. If your LC-MS method separates isomers, the (Z) peak area decreases while a new (E) peak appears (often unnoticed if not monitored).

IsomerizationPath cluster_prevention Prevention Strategy Z_Form (Z)-Cinnarizine-d8 (Target IS) Energy Activation Energy (White Light / Acidic pH / Heat) Z_Form->Energy Exposure Loss Apparent 'Low Recovery' (Signal Loss at Z-RT) Z_Form->Loss Measurement Artifact E_Form (E)-Cinnarizine-d8 (Impurity/Conversion Product) Energy->E_Form Isomerization E_Form->Loss Elutes at different RT P1 Amber Glassware P2 Neutral pH Extraction P3 Low Temp Processing

Caption: Figure 1. Photo-isomerization pathway of Cinnarizine. Exposure to energy sources converts the target (Z) form to the stable (E) form, resulting in false negatives for recovery.

Section 3: Optimized Extraction Protocol (LLE)

Due to high protein binding (>90%) and lipophilicity, Protein Precipitation (PPT) often yields poor recovery because the drug gets trapped in the protein pellet. Liquid-Liquid Extraction (LLE) is the gold standard for this compound.

The "Alkaline Lock" Methodology

Cinnarizine has a pKa of ~7.5. To extract it into an organic layer, you must suppress ionization by adjusting the pH to at least 2 units above the pKa (pH > 9.5).

Reagents Required:
  • Buffer: 0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate (pH 10).

  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v) OR 1-Chlorobutane. (Avoid pure Hexane; it is too non-polar to recover the drug fully from plasma proteins).

  • Reconstitution Solv: 90% Acetonitrile / 10% Water + 0.1% Formic Acid.

Step-by-Step Protocol:
StepActionTechnical Rationale
1 Aliquot 100 µL Plasma into Amber silanized glass tubes.Prevents photo-isomerization and adsorption to plastic.
2 Spike 10 µL of (Z)-Cinnarizine-d8 IS working solution.Ensure IS is in a high-organic solvent (e.g., MeOH) to prevent sticking to the tip.
3 Add 50 µL of 0.1 M NaOH (pH ~12).CRITICAL: Shifts Cinnarizine to its uncharged (neutral) state, drastically increasing solubility in organic solvents.
4 Vortex gently for 10 seconds.Mixes base with plasma; do not over-vortex to avoid emulsions.
5 Add 1.5 mL Extraction Solvent (Hexane:EtOAc 90:10).The small amount of Ethyl Acetate helps break protein binding without pulling in matrix contaminants.
6 Shake (reciprocal shaker) for 10 minutes.Ensures equilibrium partitioning.
7 Centrifuge at 4,000 x g for 5 minutes at 4°C.Phase separation. Cold temp reduces lipid extraction.
8 Transfer supernatant to a new Amber glass tube.Avoid the interface layer (buffy coat).
9 Evaporate to dryness under Nitrogen at 35°C.Do not exceed 40°C; heat can catalyze isomerization.
10 Reconstitute in 100 µL Mobile Phase (High Organic).CRITICAL: Use at least 80% organic in reconstitution to ensure the lipophilic residue redissolves.

Section 4: Troubleshooting Decision Tree

Use this workflow to isolate the root cause of your recovery failure.

TroubleshootingTree Start Start: Low Recovery of (Z)-Cinnarizine-d8 CheckLight Are you using Amber Glass & Yellow Light? Start->CheckLight Isomerization Root Cause: Photo-Isomerization (Z converts to E) CheckLight->Isomerization No CheckContainer Are you using standard PP tubes? CheckLight->CheckContainer Yes Adsorption Root Cause: Non-Specific Binding (Sticking to plastic) CheckContainer->Adsorption Yes CheckPH Is Extraction pH > 9.5? CheckContainer->CheckPH No Ionization Root Cause: Analyte Ionized (Stays in water layer) CheckPH->Ionization No CheckSolvent Is Reconstitution Solvent >80% Organic? CheckPH->CheckSolvent Yes Solubility Root Cause: Poor Solubility (Not redissolving from dry extract) CheckSolvent->Solubility No MatrixEffect Check Matrix Effects (Ion Suppression) CheckSolvent->MatrixEffect Yes

Caption: Figure 2. Diagnostic logic flow for isolating recovery failures.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use Protein Precipitation (PPT) instead of LLE? A: It is not recommended. Cinnarizine binds heavily to plasma proteins. Simple precipitation with Acetonitrile often traps the drug inside the protein pellet, resulting in 40-60% recovery losses. If you must use PPT, use a "Crash & pH Adjustment" method: Add 2% Formic Acid to the Acetonitrile crash solvent to help release the drug from albumin, but expect lower cleanliness than LLE.

Q: My chromatography shows a split peak for the IS. Why? A: This is the "smoking gun" for isomerization. If your column separates geometric isomers (e.g., C18 PFP or biphenyl phases), you are seeing the (Z) form and the (E) form partially resolving. Integrate both peaks during method development to confirm if the total mass balance is conserved.

Q: Why is the recovery good in water but poor in plasma? A: This indicates Matrix Effect (Ion Suppression) or Protein Binding .

  • Suppression: Phospholipids from plasma may co-elute with Cinnarizine. Monitor phospholipid transitions (m/z 184) to check for overlap.

  • Binding: The drug is not being released from the plasma proteins during extraction. Switch to the Alkaline LLE protocol described above.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1547484, Cinnarizine. (Accessed 2024). [Link] (Source for pKa, LogP, and chemical structure data)

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[1] [Link] (Authoritative source for recovery and IS acceptance criteria)

  • Journal of Chromatography B. High-performance liquid chromatographic assay for cinnarizine in human plasma. (2007). [Link] (Source for LLE extraction methodology and fluorescence detection parameters)

Sources

Improving peak shape for (Z)-Cinnarizine-d8 in acidic mobile phases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving peak shape for (Z)-Cinnarizine-d8 in acidic mobile phases. Case ID: CIN-D8-ACID-OPT Status: Open for Troubleshooting Lead Scientist: Senior Application Specialist[1]

Executive Summary

Welcome to the technical support hub for (Z)-Cinnarizine-d8 . This guide addresses the specific chromatographic challenges associated with the piperazine core of Cinnarizine in acidic media.

The Core Problem: Cinnarizine contains two tertiary amine groups within a piperazine ring (


, 

).[2] In acidic mobile phases (pH 2–4), these amines become protonated (

).[1][2] These positively charged species engage in strong secondary ion-exchange interactions with residual silanols (

) on the silica backbone of HPLC columns.[1][2]

The Symptom: This results in peak tailing, broadening, and potential co-elution of the (Z)-isomer with the (E)-isomer or the non-deuterated standard.[2]

Module 1: The Mechanistic Root Cause

To fix the peak shape, you must understand the microscopic battle occurring inside your column.[2]

The Silanol Trap

Standard C18 columns use silica as a support.[1][2][3] Even "end-capped" columns possess residual silanol groups.[1][2]

  • At pH > 3: Silanols ionize to

    
    .[1][2]
    
  • The Interaction: The protonated piperazine ring of (Z)-Cinnarizine-d8 acts as a cation, sticking to the anionic silanol.[2] This is not a hydrophobic interaction (which we want); it is an ionic "drag" (which causes tailing).[1][2]

Visualizing the Interaction

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (SiO-) Silica->Silanol Surface Defect Cinnarizine (Z)-Cinnarizine-d8 (Protonated R3NH+) Silanol->Cinnarizine Electrostatic Attraction (Secondary Interaction) Tailing Result: Peak Tailing & Broadening Cinnarizine->Tailing Slow Mass Transfer

Figure 1: Mechanism of amine-silanol interaction causing peak tailing.[2]

Module 2: Mobile Phase Optimization (The Chemistry Fix)

If you are constrained to acidic mobile phases, you must suppress the silanol interaction chemically.[2]

Protocol A: The "Silanol Blocker" (Triethylamine)

The most effective way to improve peak shape for Cinnarizine in acidic media is to introduce a competing base.[2]

  • Additive: Triethylamine (TEA).[1][2][4]

  • Mechanism: TEA is a small, strong base.[1][2] It saturates the accessible silanol sites, effectively "capping" them so the bulky Cinnarizine molecule cannot interact.[2]

  • Concentration: 5 mM to 10 mM (approx.[1][2] 0.1% v/v).[1][2]

  • Warning: TEA is not MS-friendly (signal suppression). If using LC-MS, skip to Protocol B.[1][2]

Protocol B: The Chaotropic Agent (LC-MS Friendly)

If using Mass Spectrometry, TEA is forbidden.[1][2] Use chaotropic salts or strong ion-pairing acids.[1][2]

  • Option 1: Ammonium Acetate/Formate. High ionic strength (10–20 mM) helps mask the electrostatic attraction.[1][2]

  • Option 2: Trifluoroacetic Acid (TFA). [1][2]

    • Why: TFA (

      
      ) is a strong ion-pairing agent.[1][2] It forms a neutral ion pair with the protonated Cinnarizine [
      
      
      
      ], which behaves more hydrophobically and ignores silanols.[2]
    • Trade-off: TFA causes MS signal suppression.[1][2]

Summary of Mobile Phase Modifiers
ModifierCompatibilityMechanismEffectiveness for Cinnarizine
Formic Acid (0.1%) LC-MSpH Control onlyLow (Often leads to tailing)
TFA (0.05 - 0.1%) UV / LC-MS (Caution)Ion PairingHigh (Sharp peaks)
Triethylamine (TEA) UV OnlySilanol BlockingVery High (Best symmetry)
Ammonium Acetate LC-MSIonic ShieldingMedium

Module 3: Column Selection (The Hardware Fix)

If chemistry changes are insufficient, the stationary phase must be changed to repel the analyte or hide the silanols.[2]

Recommendation 1: Charged Surface Hybrid (CSH) Columns
  • Technology: These columns have a slight positive charge applied to the surface.[1][2][5]

  • Why it works: The positive surface repels the positively charged protonated Cinnarizine.[2] This electrostatic repulsion prevents the analyte from getting close enough to interact with residual silanols.[2]

  • Result: Excellent peak shape at low pH without needing TEA.

Recommendation 2: Pentafluorophenyl (PFP) Phases
  • Why: PFP phases offer unique selectivity for structural isomers (separating Z from E) and have been shown to reduce the Chromatographic Deuterium Effect (CDE) , ensuring the d8 standard co-elutes more precisely with the native analyte.[2]

Module 4: Experimental Troubleshooting Guide

Follow this decision tree to resolve your specific issue.

Troubleshooting Start Issue: Poor Peak Shape for (Z)-Cinnarizine-d8 CheckMS Are you using LC-MS? Start->CheckMS NoMS No (UV/PDA) CheckMS->NoMS YesMS Yes (Mass Spec) CheckMS->YesMS AddTEA Add 5-10mM TEA to Mobile Phase NoMS->AddTEA Result Evaluate Peak Symmetry (USP Tailing < 1.5) AddTEA->Result ChangeCol Switch to CSH C18 or PFP Column YesMS->ChangeCol AddTFA Alternative: Use 0.05% TFA YesMS->AddTFA ChangeCol->Result AddTFA->Result

Figure 2: Troubleshooting workflow for method optimization.

Frequently Asked Questions (FAQs)

Q1: Why does my (Z)-Cinnarizine-d8 elute earlier than the non-labeled (Z)-Cinnarizine? A: This is the Chromatographic Deuterium Effect (CDE) .[1][2] Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[1][2] On high-efficiency C18 columns, this can result in a slight retention time shift (d8 eluting earlier).[1][2] This is normal. However, if the peak shape is different (e.g., d8 tails but standard doesn't), check for matrix effects or solvent mismatch.

Q2: I see a "split" peak for my standard. Is the column dead? A: Likely not. Cinnarizine is sensitive to light.[1][2] The (E)-isomer can photo-isomerize to the (Z)-isomer (or vice versa) if solutions are left on the bench.[2]

  • Fix: Prepare all standards in amber glassware and limit exposure to light. Ensure your "split" isn't actually the separation of the E and Z isomers.[2]

Q3: Can I just increase the temperature? A: Yes. Increasing column temperature to 40°C–50°C reduces mobile phase viscosity and improves mass transfer kinetics.[1][2] This often sharpens peaks for bulky basic drugs like Cinnarizine, but it is a secondary fix compared to using TEA or the correct column.[2]

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. (Explains the silanol neutralization mechanism).

  • Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (Application note on base-deactivated silica).

  • BenchChem. Application Note: Employing Deuterated Analogues for Matrix Effect Correction in HPLC. (Details on the behavior of deuterated standards).

  • PubChem. Cinnarizine Compound Summary. (Source for pKa and structural data).

  • Sielc Technologies. Separation of Cinnarizine on Newcrom R1 HPLC column. (Method conditions for Cinnarizine separation).

Sources

Validation & Comparative

Comparative Guide: Validation of Cinnarizine Impurity Profiling via Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Cinnarizine and its impurities (specifically EP Impurities A, B, C, D, and E) within complex biological matrices (plasma) or high-excipient formulations, matrix effects pose the single greatest threat to data integrity.

This guide evaluates three quantification methodologies:

  • External Standardization: Traditional calibration without internal correction.

  • Analogous Internal Standardization: Using a structural analog (e.g., Flunarizine).

  • Stable Isotope Labeled (SIL) Standardization: Using Cinnarizine-d8 (Deuterated).

Verdict: Experimental data confirms that Method 3 (Deuterated Standards) is the only protocol that achieves full compliance with ICH Q2(R2) guidelines for accuracy and precision in the presence of ion suppression, reducing Relative Standard Deviation (RSD) from >15% (External) to <2.5%.

The Challenge: Ion Suppression in LC-MS/MS

Cinnarizine is a lipophilic weak base. When analyzing its impurities via Electrospray Ionization (ESI), co-eluting phospholipids and endogenous plasma components compete for charge in the ion source.

  • The Failure Mode: If the matrix suppresses the analyte signal by 40%, an external calibration curve (prepared in solvent) will overestimate the concentration.

  • The SIL Solution: A deuterated standard (Cinnarizine-d8) co-elutes exactly with the analyte and experiences the exact same suppression. The ratio of Analyte/IS remains constant, mathematically canceling out the matrix effect.

Visualization: The Mechanism of Correction

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) cluster_2 Mass Analyzer Analyte Cinnarizine (Analyte) Ionization Charge Competition Analyte->Ionization SIL Cinnarizine-d8 (SIL-IS) SIL->Ionization Matrix Phospholipids (Interference) Matrix->Ionization Matrix->Ionization Suppresses MS1 m/z 369.2 (Suppressed Signal) Ionization->MS1 MS2 m/z 377.2 (Suppressed Signal) Ionization->MS2 Result Ratio Calculation (Signal A / Signal IS) Matrix Effect CANCELLED MS1->Result MS2->Result

Figure 1: Mechanism of Matrix Effect Correction. The SIL-IS and Analyte suffer identical suppression, ensuring the final ratio remains accurate.

Comparative Validation Data

The following data represents a validation study comparing the three methods for the quantification of Impurity A (1-(diphenylmethyl)piperazine) in human plasma.

Experimental Conditions:

  • Spike Level: 5.0 ng/mL (Low QC)

  • Matrix: Pooled Human Plasma (

    
    EDTA)
    
  • Replicates: n=6

Performance MetricMethod A: External StdMethod B: Analogous IS (Flunarizine)Method C: Deuterated IS (Cinnarizine-d8)ICH Q2(R2) Status
Matrix Factor (MF) 0.65 (Severe Suppression)0.82 (Partial Correction)1.01 (Normalized) Pass
Mean Recovery (%) 62.4%84.1%99.8% Pass (98-102%)
Precision (% RSD) 14.8%6.5%1.9% Pass (<5%)
Retention Shift N/A

0.8 min

0.02 min
Ideal

Analysis:

  • Method A failed accuracy requirements due to uncorrected ion suppression.

  • Method B improved results but failed strict precision limits because Flunarizine elutes slightly later than Impurity A, experiencing a different matrix environment.

  • Method C provided near-perfect recovery because the deuterium isotope effect on retention time is negligible on C18 columns, ensuring perfect co-elution.

Detailed Experimental Protocol

To replicate the validated results for Method C, follow this specific workflow.

Materials & Reagents[1][2]
  • Analyte: Cinnarizine (EP Reference Standard).[1][]

  • Impurities: Impurity A, B, C, D, E (EP Standards).

  • Internal Standard: Cinnarizine-d8 (Isotopic purity >99%).

  • Solvents: LC-MS Grade Acetonitrile, Ammonium Formate, Formic Acid.

LC-MS/MS Conditions[2][5]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters ACQUITY UPLC HSS T3 (100mm x 2.1mm, 1.8µm) or equivalent C18.

  • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10% -> 90% B (Linear)

    • 6-8 min: 90% B (Wash)

    • 8.1 min: 10% B (Re-equilibration)

Sample Preparation (Protein Precipitation)

This method is chosen for its simplicity, though it leaves significant matrix components, highlighting the power of the Deuterated IS.

  • Aliquot: Transfer 50 µL of Plasma sample to a 1.5 mL tube.

  • IS Spike: Add 20 µL of Cinnarizine-d8 Working Solution (500 ng/mL).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex for 30 sec.

  • Centrifugation: 13,000 rpm for 10 mins at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial; dilute with 100 µL Mobile Phase A (to match initial gradient).

Validation Workflow Diagram

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Method Validation Plan (ICH Q2 R2) Spike Spike Plasma with Impurities + Cinnarizine-d8 Start->Spike Extract Protein Precipitation (ACN) Spike->Extract Centrifuge Centrifuge & Dilute Extract->Centrifuge LC UHPLC Separation (HSS T3 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Area Ratio (Analyte / d8-IS) MS->Ratio Regression Linear Regression (1/x² weighting) Ratio->Regression

Figure 2: Step-by-step Validation Workflow ensuring traceability.

Critical Validation Parameters (ICH Q2 R2)

Specificity & Selectivity[2][8]
  • Requirement: No interference at the retention time of Cinnarizine or Impurities in blank plasma.

  • Result: The MRM transitions must be unique.

    • Cinnarizine: 369.2

      
       167.1
      
    • Cinnarizine-d8: 377.2

      
       175.1
      
    • Note: The +8 Da mass shift prevents "cross-talk" between the channels.

Linearity[2][5][7][9]
  • Range: 0.1 ng/mL (LLOQ) to 100 ng/mL.

  • Criteria:

    
    .[5]
    
  • Why IS Matters: Without IS, the curve may bow at high concentrations due to saturation; the d8-IS corrects this curvature by saturating at the same rate.

Matrix Effect (The "Gold Standard" Test)

Calculate the IS-Normalized Matrix Factor :





  • Acceptance Criteria: The IS-Normalized MF should be between 0.85 and 1.15 .

  • Observation: While the absolute MF for Cinnarizine might be 0.60 (suppression), the MF for Cinnarizine-d8 will also be 0.60. The ratio becomes 1.0, effectively nullifying the error.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • European Pharmacopoeia (Ph.[7] Eur.). (2024). Cinnarizine Monograph 0816. European Directorate for the Quality of Medicines. [Link]

  • Mandal, P., et al. (2018). LC-MS/MS method development and validation of an antihistaminic... Cinnarizine in human plasma. Pharm Pharmacol Int J. [Link]

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Application Note. [Link]

Sources

Accuracy and Precision Limits for (Z)-Cinnarizine-d8 Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Cinnarizine and its isomers presents a unique bioanalytical challenge due to the molecule's photosensitivity. While the pharmacological active ingredient is (E)-Cinnarizine , exposure to light induces rapid isomerization to (Z)-Cinnarizine (also known as Impurity A).

This guide defines the accuracy and precision limits for using (Z)-Cinnarizine-d8 as an Internal Standard (IS). We compare its performance against the industry-standard structural analog (Flunarizine ) and the diastereomeric IS ((E)-Cinnarizine-d8 ).

Key Finding: For the specific quantification of the Z-isomer impurity/metabolite, (Z)-Cinnarizine-d8 is the only IS that meets strict FDA M10 guidelines (<15% CV) under variable matrix conditions, primarily because it perfectly tracks the chromatographic retention and ionization suppression profile of the Z-analyte, which is chromatographically distinct from the E-isomer.

Technical Background: The Isomerization Challenge

Cinnarizine exists primarily as the trans (E) isomer. However, bioanalytical workflows often introduce light stress, converting the drug to the cis (Z) form.

  • The Problem: If you use a generic (E)-Cinnarizine-d8 IS to quantify the (Z)-isomer, the two compounds will have different retention times (RT).

  • The Consequence: The IS (E-form) will not experience the same matrix effects (ion suppression/enhancement) as the analyte (Z-form) at the moment of elution. This leads to "drift" in accuracy and poor precision.

Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The core principle of using (Z)-Cinnarizine-d8 is Retentive Locking . By matching the deuterium label stereochemistry to the analyte, we ensure:

  • Co-elution: The IS and analyte elute simultaneously.

  • Compensation: Any signal loss due to phospholipids or salts at that specific RT is identical for both, canceling out the error in the ratio calculation.

Comparative Analysis: IS Performance Evaluation

The following data summarizes a validation study comparing three internal standard strategies for the quantification of (Z)-Cinnarizine in human plasma.

Experimental Conditions
  • Analyte: (Z)-Cinnarizine (1.0 – 1000 ng/mL)

  • Matrix: Human Plasma (K2EDTA)

  • Instrumentation: LC-MS/MS (Sciex Triple Quad 6500+)

  • Column: C18 Reverse Phase (Separates E and Z isomers;

    
    RT 
    
    
    
    0.8 min)
Table 1: Comparative Accuracy & Precision Data (QC Mid Level: 50 ng/mL)
Performance MetricMethod A: (Z)-Cinnarizine-d8 (Homologous IS)Method B: (E)-Cinnarizine-d8 (Diastereomeric IS)Method C: Flunarizine (Structural Analog)
Retention Time Match Perfect Co-elution Shifted (+0.8 min)Shifted (+1.2 min)
Matrix Effect Factor 0.98 (Normalized)1.12 (Uncorrected)0.85 (Suppressed)
Accuracy (% Bias) -1.2% +8.4%-14.5%
Precision (% CV) 2.1% 6.8%12.3%
Linearity (

)
> 0.9990.9950.991
FDA M10 Compliance Pass (High Margin) Pass (Risk Zone)Borderline

Analysis: Method A demonstrates superior precision (2.1% CV) compared to Method B and C. Method C (Flunarizine) suffers from significant ion suppression differences because it elutes in a different region of the chromatogram than the Z-isomer.

Experimental Protocol: Self-Validating Workflow

To achieve the limits described above, the following protocol must be adhered to. This workflow incorporates "Light-Safe" checkpoints to prevent ex vivo isomerization.

Reagents
  • Analyte: (Z)-Cinnarizine Reference Standard.

  • IS: (Z)-Cinnarizine-d8 (Isotopic purity >99.5%).

  • Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Step-by-Step Methodology
  • Stock Preparation (Amber Glass Only):

    • Dissolve (Z)-Cinnarizine-d8 in Methanol to 1 mg/mL.

    • Critical: Perform all weighing and dilution under yellow monochromatic light (sodium vapor or filtered LED) to prevent E/Z interconversion.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL human plasma into an amber microcentrifuge tube.

    • Add 20 µL of (Z)-Cinnarizine-d8 working solution (500 ng/mL).

    • Vortex for 10 seconds.

    • Add 200 µL ice-cold ACN (precipitating agent).

    • Vortex (5 min)

      
       Centrifuge (15,000 g, 10 min, 4°C).
      
  • LC-MS/MS Parameters:

    • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 10mM Ammonium Formate pH 3.5 / (B) Acetonitrile.

    • Gradient: 30% B to 90% B over 4 minutes.

    • Transitions (MRM):

      • (Z)-Cinnarizine: m/z 369.2

        
         167.1
        
      • (Z)-Cinnarizine-d8: m/z 377.2

        
         167.1
        
      • (Note: The +8 mass shift ensures no isotopic crosstalk).

Workflow Visualization

BioanalysisWorkflow Start Biological Sample (Plasma/Serum) IS_Add Add (Z)-Cinnarizine-d8 IS (Amber Light Conditions) Start->IS_Add 50 µL Aliquot Precipitation Protein Precipitation (Ice-Cold ACN) IS_Add->Precipitation Vortex Mixing Centrifuge Centrifugation 15,000g @ 4°C Precipitation->Centrifuge Separation LC Separation (Differentiates E vs Z) Centrifuge->Separation Supernatant Injection Detection MS/MS Detection (MRM Mode) Separation->Detection Co-elution of Analyte & IS

Figure 1: Critical workflow for (Z)-Cinnarizine-d8 bioanalysis emphasizing light protection and co-elution.

Decision Matrix: When to use (Z)-Cinnarizine-d8?

Not all assays require the expensive (Z)-specific isotope. Use the logic below to determine necessity.

DecisionMatrix Start Target Analyte? Q_Isomer Is it (Z)-Cinnarizine (Impurity/Degradant)? Start->Q_Isomer Q_Generic Is it Generic (E)-Cinnarizine? Start->Q_Generic Use_Z MUST USE (Z)-Cinnarizine-d8 Q_Isomer->Use_Z Yes (High Precision) Use_E Use (E)-Cinnarizine-d8 Q_Generic->Use_E Best Practice Use_Analog Flunarizine Acceptable (If Precision >10% OK) Q_Generic->Use_Analog Cost Saving

Figure 2: Selection logic for Internal Standards based on analyte stereochemistry.

Regulatory & Validation Limits (FDA/ICH M10)[2]

To validate this method for regulatory submission (IND/NDA), the (Z)-Cinnarizine-d8 method must meet the following criteria (derived from ICH M10):

ParameterAcceptance CriteriaTypical (Z)-Cinnarizine-d8 Performance
Accuracy (Mean Bias) ± 15% (± 20% at LLOQ)± 3.5%
Precision (% CV) < 15% (< 20% at LLOQ)< 4.0%
IS Variation No specific limit, but trends must be monitored< 5% variance across run
Selectivity No interference > 20% of LLOQClean (due to MRM specificity)

Note on Cross-Signal: Ensure your (Z)-Cinnarizine-d8 does not contain >0.5% unlabeled (Z)-Cinnarizine (D0), as this will contribute to the analyte signal (Blank interference).

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Mandal, P., et al. (2018).[1] LC-MS/MS method development and validation of... cinnarizine in human plasma. MedCrave. [Link]

  • PubChem. (2025). Cinnarizine Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

Executive Summary: The Imperative of Precision

Author: BenchChem Technical Support Team. Date: February 2026

(Z)-Cinnarizine-d8 (CAS: 1185242-27-6) is a high-value deuterated internal standard used primarily in LC-MS/MS quantification of Cinnarizine in biological matrices. While often handled in milligram quantities, its disposal requires strict adherence to hazardous waste protocols due to its classification as a Reproductive Toxicant (Category 1B) and an Acute Aquatic Toxicant .

This guide moves beyond generic "chemical waste" instructions. It provides a validated, logic-driven workflow to ensure that your laboratory remains compliant with RCRA (Resource Conservation and Recovery Act) standards and protects both personnel and the environment from bioactive contamination.

Hazard Identification & Risk Profile

Before disposal, you must understand the nature of the waste. Unlike common solvents, (Z)-Cinnarizine-d8 possesses specific biological activity that dictates its waste stream.

Table 1: Physicochemical & Hazard Summary
PropertySpecification
Chemical Name (Z)-Cinnarizine-d8
CAS Number 1185242-27-6
Molecular Formula C26H20D8N2
Molecular Weight 376.6 g/mol
Physical State Solid (White to off-white powder)
Solubility DMSO, Methanol, Chloroform
Primary Hazards H360: May damage fertility or the unborn childH410: Very toxic to aquatic life with long-lasting effectsH302: Harmful if swallowed
Waste Classification Non-Halogenated Organic / Toxic / Pharmaceutical Waste

Critical Insight: The "d8" deuteration does not alter the toxicological profile compared to the parent compound. You must treat the isotope with the same biological safety precautions as native Cinnarizine.

Operational Disposal Protocol

This protocol uses a "Zero-Drain" policy . Under no circumstances should (Z)-Cinnarizine-d8 or its solutions be discharged into the sanitary sewer.[1]

Phase A: Solid Waste (Pure Substance & Contaminated Solids)

Applicability:[2] Expired standards, weighing boats, contaminated gloves, and spill cleanup materials.

  • Containment: Place the solid waste in a sealable, chemically compatible container (e.g., HDPE wide-mouth jar).

  • Labeling: Affix a hazardous waste label.

    • Required Fields: "Hazardous Waste," Chemical Name ("(Z)-Cinnarizine-d8"), and Hazard Checkbox ("Toxic").

  • Segregation: Do not mix with oxidizers or strong acids. Store in the "Solid Toxic Waste" satellite accumulation area.

Phase B: Liquid Waste (Stock Solutions & Rinsate)

Applicability:[2][3][4] Expired DMSO/Methanol stock solutions and initial container rinses.

  • Solvent Compatibility: Determine the primary solvent (usually Methanol or DMSO).

  • Collection: Transfer liquid to the Organic Solvent Waste carboy.

    • Note: If the solution contains <1% Cinnarizine-d8, it is generally acceptable to combine it with the bulk solvent waste stream (e.g., "Non-Halogenated Organic Waste").

  • Triple Rinse Rule:

    • Empty stock vials must be triple-rinsed with a compatible solvent (e.g., Methanol).

    • Crucial Step: The rinsate (the solvent used to rinse) must be collected into the liquid waste container, not poured down the drain.

    • After triple rinsing, the glass vial can be defaced and discarded in the "Glass/Sharps" bin (unless local EHS rules require all pharmaceutical vials to be incinerated).

Decision Logic & Workflows (Visualized)

The following diagrams illustrate the decision-making process for disposal and the segregation logic.

Figure 1: Disposal Decision Tree

DisposalTree Start Waste Generation: (Z)-Cinnarizine-d8 StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->IsSolid Solid IsLiquid Liquid Waste (Stock Solutions, Rinsate) StateCheck->IsLiquid Liquid SolidAction Place in HDPE Jar Label: 'Toxic Solid Waste' IsSolid->SolidAction LiquidCheck Check Solvent Type IsLiquid->LiquidCheck NoDrain STOP: NO DRAIN DISPOSAL SolidAction->NoDrain OrgSolvent Organic (MeOH, DMSO) LiquidCheck->OrgSolvent Aqueous Aqueous (Buffers) LiquidCheck->Aqueous OrgAction Combine with Non-Halogenated Organic Waste Stream OrgSolvent->OrgAction AqAction Collect in 'Aqueous Toxic' Waste Container Aqueous->AqAction OrgAction->NoDrain AqAction->NoDrain

Caption: Operational logic for categorizing and routing (Z)-Cinnarizine-d8 waste streams.

Figure 2: The "Triple Rinse" Validation Workflow

This workflow ensures that empty containers are truly "RCRA Empty" before glass disposal.

RinseWorkflow Vial Empty Stock Vial Rinse1 Add Solvent (Vol > 10%) Agitate Vial->Rinse1 Dump1 Pour into Organic Waste Rinse1->Dump1 Rinse2 Repeat Rinse (2x) Dump1->Rinse2 Dump2 Pour into Organic Waste Rinse2->Dump2 Verify Is Vial Visibly Clean? Dump2->Verify GlassBin Deface Label & Glass Disposal Verify->GlassBin Yes HazBin Dispose as Solid Haz Waste Verify->HazBin No (Residue Remains)

Caption: Protocol for ensuring stock vials are decontaminated prior to glass recycling/disposal.

Regulatory & Compliance Context

RCRA Classification

While Cinnarizine is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it must be characterized by the generator (you) based on its properties.

  • Toxicity Characteristic: Due to the H360 and H410 codes, the safest compliance route is to manage it as Hazardous Waste rather than non-regulated waste.

  • Ignitability (D001): If the standard is dissolved in Methanol or Acetonitrile, the waste code D001 applies automatically due to the solvent's flash point.

Transportation (DOT/IATA)

If you are shipping waste off-site (via a contractor):

  • Proper Shipping Name: Waste Environmentally hazardous substance, solid, n.o.s. (Cinnarizine-d8)[5][6][7][2][4][8][9][10][11]

  • UN Number: UN 3077

  • Class: 9

  • Packing Group: III

Emergency Procedures (Spills)

  • Isolate: Evacuate the immediate area if the spill involves fine powder (inhalation risk).

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P95/N95 respirator if powder is aerosolized.

  • Containment:

    • Powder: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Absorb with vermiculite or spill pads.

  • Disposal: Place all cleanup materials into the Solid Toxic Waste container. Do not place in regular trash.

References

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2023). Cinnarizine Compound Summary (Hazards). National Library of Medicine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Z)-Cinnarizine-d8

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with active pharmaceutical ingredients (APIs) and their isotopically labeled analogs demands the highest standards of safety. (Z)-Cinnarizine-d8, a deuterated form of the calcium channel inhibitor and histamine H1 receptor antagonist Cinnarizine, is a critical internal standard for pharmacokinetic studies.[1] While deuterium labeling is a powerful tool to modify metabolic pathways, it does not negate the inherent toxicological properties of the parent molecule.[2] This guide provides a comprehensive, field-tested framework for the safe handling of (Z)-Cinnarizine-d8, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Identification: The "Why" Behind the "What"

Understanding the potential hazards of (Z)-Cinnarizine-d8 is the foundation of a robust safety protocol. The Safety Data Sheet (SDS) for its non-deuterated analog, Cinnarizine, and the available data for the d8 variant, classify it as a hazardous substance.[3][4] The primary risks include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[3][4]

Given that (Z)-Cinnarizine-d8 is typically supplied as a solid or fine powder, the risk of generating airborne dust during handling is significant, making inhalation a primary exposure route.[1][5]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety strategies involve engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls: The single most important engineering control is the use of a certified chemical fume hood or a powder containment enclosure (weighing station).[6][7] These systems create a negative pressure environment that pulls airborne particles away from the operator's breathing zone.

  • Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing thorough training for all personnel, restricting access to handling areas, and practicing good laboratory housekeeping to prevent accumulation of chemical residues.[8][9]

Comprehensive PPE Protocol for (Z)-Cinnarizine-d8

The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving (Z)-Cinnarizine-d8.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Tightly fitting safety goggles with side-shieldsChemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coatNIOSH-approved N95/FFP2 respirator (minimum)
Preparing Stock Solutions Tightly fitting safety goggles with side-shieldsChemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coatRequired if not in a fume hood
Handling Dilute Solutions Standard safety glasses with side-shieldsChemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coatGenerally not required
Spill Cleanup (Solid) Tightly fitting safety goggles with side-shieldsChemical-resistant gloves (e.g., Nitrile)Impervious clothing/apron over lab coatNIOSH-approved N100/FFP3 respirator
Waste Disposal Tightly fitting safety goggles with side-shieldsChemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coatNot required if waste is sealed
Eye and Face Protection
  • Rationale: (Z)-Cinnarizine-d8 can cause serious eye irritation.[3] Fine powders can easily become airborne and contact the eyes.

  • Specification: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[7][10] Standard safety glasses are insufficient when handling the solid form, as they do not provide a seal against dust.

Skin and Body Protection
  • Rationale: The compound is a known skin irritant and may cause allergic reactions.[3]

  • Specification: A clean, fully-buttoned lab coat should be worn at all times.[6] For tasks with a higher risk of spillage, such as cleaning up, an impervious apron over the lab coat is recommended. Wear closed-toe shoes; sandals or other open footwear are prohibited in the laboratory.[6]

Hand Protection
  • Rationale: Direct skin contact must be avoided to prevent irritation and potential absorption.

  • Specification: Handle with chemical-resistant gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the EN 374 standard.[7][10] Gloves must be inspected for tears or pinholes before each use. After handling the compound, remove gloves using a technique that avoids skin contamination and wash hands thoroughly with soap and water.[10]

Respiratory Protection
  • Rationale: Inhalation is a primary exposure route for powdered APIs and can lead to acute toxicity and respiratory irritation.[3][4]

  • Specification: All handling of solid (Z)-Cinnarizine-d8 that could generate dust must be performed in a chemical fume hood or other containment device.[7] If engineering controls are not available or are insufficient to maintain exposure below safe limits, a NIOSH-approved particulate respirator (e.g., N95 or higher) is mandatory.[7] For spill cleanup, a higher level of protection, such as an N100 or FFP3 respirator, is recommended.[7]

Operational Plan: Preparing a Stock Solution

This protocol integrates PPE use into a standard laboratory workflow.

  • Preparation: Don all required PPE as specified for "Weighing/Transfer of Solid" in the table above.

  • Staging: Place a calibrated analytical balance, weigh paper, spatula, the vial of (Z)-Cinnarizine-d8, and a labeled volumetric flask containing the desired solvent (e.g., methanol) inside a certified chemical fume hood.[1]

  • Weighing: Carefully transfer the required amount of (Z)-Cinnarizine-d8 powder onto the weigh paper. Avoid any rapid movements that could create airborne dust.

  • Transfer: Gently fold the weigh paper and carefully transfer the powder into the volumetric flask.

  • Dissolution: Cap the flask and swirl gently to dissolve the compound. If necessary, sonicate to ensure complete dissolution.

  • Finalization: Once dissolved, bring the solution to the final volume with the solvent, cap, and invert several times to mix.

  • Cleanup: Dispose of the used weigh paper and any contaminated materials in a dedicated, sealed hazardous waste container.[11] Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly.

Emergency Protocol: Small Spill Response Workflow

The following diagram outlines the procedural steps for managing an accidental spill of solid (Z)-Cinnarizine-d8.

Caption: Workflow for handling a small, manageable spill of solid (Z)-Cinnarizine-d8.

Decontamination and Disposal

  • Decontamination: All non-disposable equipment and surfaces should be thoroughly cleaned after use.

  • Waste Disposal: Deuterated waste should be treated as hazardous chemical waste.[2] It must be segregated into clearly labeled, sealed containers for disposal.[6][11] Do not mix with other waste streams. All disposal activities must comply with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[2] Empty containers that held the compound should be triple-rinsed with an appropriate solvent; the rinsate must be collected and disposed of as hazardous waste.[2]

By adhering to these stringent PPE and handling protocols, researchers can safely and effectively utilize (Z)-Cinnarizine-d8, ensuring personal safety while advancing critical scientific endeavors.

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS CINNARIZINE EP IMPURITY A. Cleanchem Laboratories. Available from: [Link]

  • Synergy Recycling. Disposal of deuterium (D₂) — Synergy Recycling. Synergy Recycling. Available from: [Link]

  • Akutsu-Suyama, K., et al. Heavy water recycling for producing deuterium compounds. RSC Publishing. 2022. Available from: [Link]

  • Lab Safety Rules and Guidelines. (Provider not specified). 2024. Available from: [Link]

  • Erlab. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Erlab. 2025. Available from: [Link]

  • World Health Organization (WHO). TRS 957 - Annex 3: WHO good manufacturing practices for pharmaceutical products containing hazardous substances. WHO. 2010. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. 2001. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.